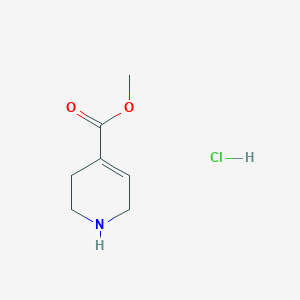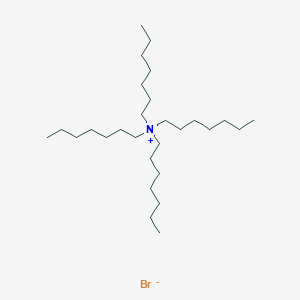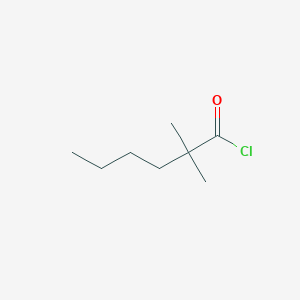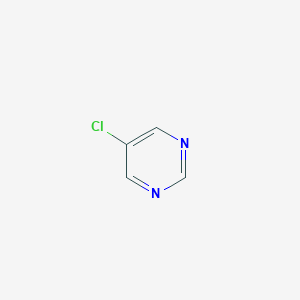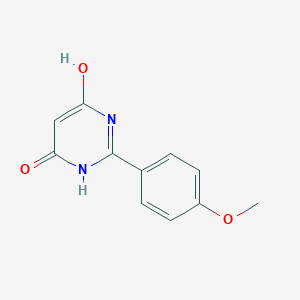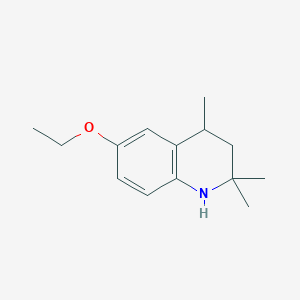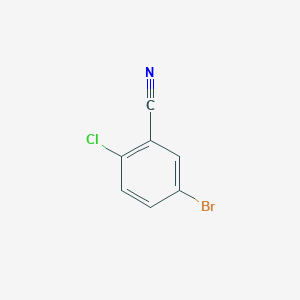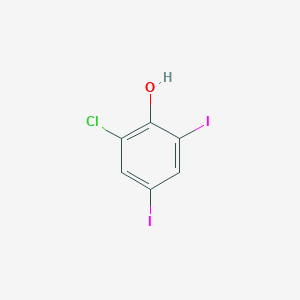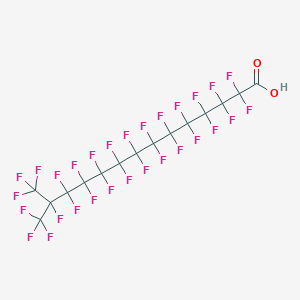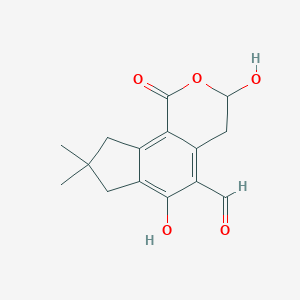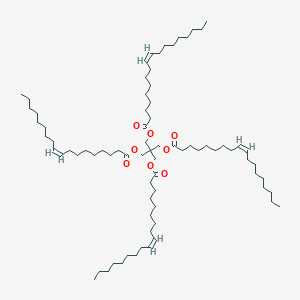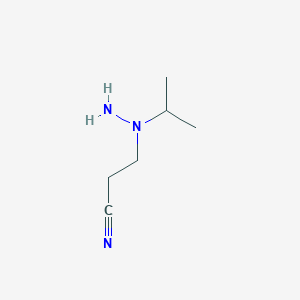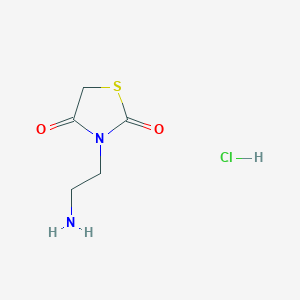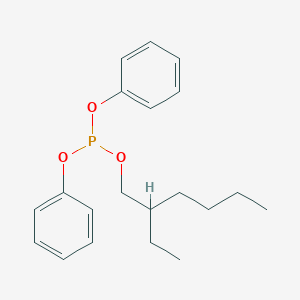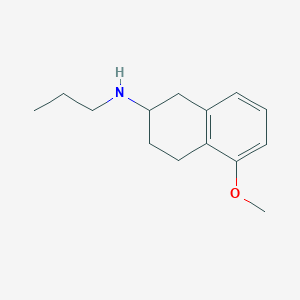
2-Propylamino-5-methoxytetralin
Vue d'ensemble
Description
2-Propylamino-5-methoxytetralin, also known as 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, is a chemical compound with the molecular formula C14H21NO . It has a molecular weight of 219.323 .
Synthesis Analysis
The synthesis of 2-Propylamino-5-methoxytetralin involves several steps. One method involves the reductive amination of 5-methoxy-2-tetralone with aqueous NH3 over Raney Ni under a hydrogen atmosphere . Another method involves the addition-elimination reaction of 5-methoxy-2-tetralone and R-(+)-a-phenylethylamine . The synthetic route can be found in various literature .Molecular Structure Analysis
The molecular structure of 2-Propylamino-5-methoxytetralin consists of 14 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The exact mass is 219.162308 .Chemical Reactions Analysis
The chemical reactions involving 2-Propylamino-5-methoxytetralin are complex and involve multiple steps. The compound has been used in the synthesis of various derivatives, which have been evaluated for affinity and efficacy at dopamine (DA) D2A receptors .Physical And Chemical Properties Analysis
2-Propylamino-5-methoxytetralin has a density of 1.0±0.1 g/cm3, a boiling point of 346.1±42.0 °C at 760 mmHg, and a flash point of 143.3±17.3 °C . The melting point is not available .Applications De Recherche Scientifique
Dopamine Receptor Interactions
2-Propylamino-5-methoxytetralin has been researched for its interactions with dopamine receptors. Studies have found that certain derivatives of this compound act as antagonists or inverse agonists at dopamine D2A receptors, suggesting potential therapeutic applications in conditions involving dopaminergic systems. For instance, Höök et al. (1999) synthesized a series of N-arylmethyl substituted derivatives that showed antagonist or inverse agonist activities at these receptors (Höök et al., 1999).
Rotigotine Synthesis
2-Propylamino-5-methoxytetralin is a key intermediate in the synthesis of rotigotine, a drug used in Parkinson's disease treatment. Fang Qiao-yun (2011) described a synthesis process for this compound, highlighting its significance in the production of rotigotine. This emphasizes the compound's role in pharmaceutical manufacturing (Fang Qiao-yun, 2011).
Potential Therapeutic Agents
Research has shown that certain analogs of 2-Propylamino-5-methoxytetralin, such as (+)-UH 232 and (+)-UH 242, act as dopamine receptor antagonists and could be useful as experimental tools or potential therapeutic agents in increasing dopaminergic neurotransmission. This was demonstrated in a study by Svensson et al. (2005), indicating possible applications in geriatric practice (Svensson et al., 2005).
Serotonin Receptor Agonism
Further research into 2-Propylamino-5-methoxytetralin derivatives has revealed their role as potent serotonin receptor agonists. A study by Arvidsson et al. (1984) found that certain derivatives were potent 5-HT agonists, opening up possibilities for their use in conditions related to serotonin neurotransmission (Arvidsson et al., 1984).
Safety And Hazards
Propriétés
IUPAC Name |
5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJPCRXVYMMSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437207 | |
| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylamino-5-methoxytetralin | |
CAS RN |
78598-91-1 | |
| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


